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Introduction
Efrapeptin F is a member of the efrapeptin family of linear peptide antibiotics produced by

fungi of the genus Tolypocladium.[1] These peptides are potent inhibitors of mitochondrial

F1F0-ATPase (also known as ATP synthase or Complex V), a key enzyme in cellular energy

metabolism.[2] This property has led to significant interest in their potential as antifungal,

insecticidal, and anticancer agents.[3][4] Efrapeptin F, in particular, has demonstrated

preferential cytotoxicity towards nutrient-deprived cancer cells, highlighting its potential in

oncology research. This technical guide provides a comprehensive overview of the physical,

chemical, and biological properties of Efrapeptin F, including detailed experimental protocols

and pathway diagrams to support further research and development.

Physical and Chemical Properties
Efrapeptin F is a complex peptide with a high molecular weight. While extensive experimental

data on all its physical properties are not readily available in the public domain, the following

table summarizes the known and calculated properties.
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Property Value Source

CAS Number 131353-66-7 [5]

Molecular Formula C82H141N18O16+ [5]

Molecular Weight 1635.14 g/mol MedKoo Biosciences

Exact Mass 1634.0767 g/mol MedKoo Biosciences

Elemental Analysis
C: 60.23%, H: 8.69%, N:

15.42%, O: 15.66%
MedKoo Biosciences

Solubility

Soluble in DMSO.[5]

Quantitative data in other

solvents is not readily

available.

[5]

Melting Point
Not reported in publicly

available literature.
-

Appearance Typically a powder. -

Storage Conditions

Store as a powder at -20°C for

long-term stability. In solvent,

store at -80°C.[5]

[5]

Note: Specific quantitative data for solubility in various solvents and the melting point for

Efrapeptin F are not consistently reported in publicly available scientific literature. Researchers

are advised to determine these parameters experimentally for their specific batches and

applications.

Spectroscopic Data
Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for Efrapeptin F are

not widely available in public databases. However, its identity is typically confirmed using high-

resolution mass spectrometry (HRMS) and amino acid analysis.

Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) and other mass

spectrometry techniques have been used to confirm the molecular weight and sequence of
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efrapeptins.[4] The expected m/z for the protonated molecule [M+H]+ would be approximately

1635.14.

Biological Activity and Mechanism of Action
Efrapeptin F's primary biological activity stems from its potent and specific inhibition of

mitochondrial F1F0-ATPase.

Mechanism of F1F0-ATPase Inhibition
The F1F0-ATPase is a multi-subunit enzyme complex responsible for ATP synthesis. The F1

portion is the catalytic core, while the F0 portion is a proton channel embedded in the inner

mitochondrial membrane. Efrapeptin F binds to the F1 catalytic domain, specifically at a site

that spans the α, β, and γ subunits.[2] This binding event is thought to lock the enzyme in a

specific conformational state, preventing the necessary rotational movement of the γ subunit

that drives ATP synthesis and hydrolysis.[3] This inhibition disrupts the proton motive force and

leads to a halt in mitochondrial ATP production.
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Caption: Mechanism of Efrapeptin F inhibition of mitochondrial F1F0-ATPase.
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Anticancer Activity and Signaling Pathways
Efrapeptin F exhibits significant cytotoxicity against various cancer cell lines.[6][7] This effect is

particularly pronounced in cells under nutrient deprivation, suggesting a reliance of these cells

on mitochondrial respiration for survival. The inhibition of ATP synthase leads to a depletion of

cellular ATP, triggering a cascade of events that can culminate in apoptosis (programmed cell

death).

The antitumor activity of efrapeptins is also linked to the inhibition of Hsp90 chaperone activity.

[6] The F1F0-ATPase can act as a co-chaperone for Hsp90, and treatment with efrapeptins

disrupts this complex.[6] This leads to the degradation of Hsp90 client proteins, many of which

are crucial for cancer cell proliferation and survival.
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Caption: Signaling pathways affected by Efrapeptin F in cancer cells.

Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study

of Efrapeptin F.

Isolation and Purification of Efrapeptin F
Efrapeptins are typically isolated from liquid cultures of Tolypocladium species.
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Methodology:

Fungal Culture: Inoculate a suitable liquid medium with the Tolypocladium strain and

incubate in a shaker for several days.

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract

the crude efrapeptins from the broth using a solvent such as dichloromethane.[4]

Purification:

Concentrate the crude extract under reduced pressure.

Perform preliminary purification using techniques like solid-phase extraction (SPE).

Further purify the efrapeptin mixture using High-Performance Liquid Chromatography

(HPLC). A reversed-phase C18 column is commonly used with a gradient of acetonitrile in

water containing a small amount of trifluoroacetic acid (TFA).

Collect fractions corresponding to the Efrapeptin F peak and verify their purity by

analytical HPLC and mass spectrometry.
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Caption: Workflow for the isolation and purification of Efrapeptin F.

Mitochondrial F1F0-ATPase Inhibition Assay
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This assay measures the effect of Efrapeptin F on the ATP hydrolysis activity of isolated

mitochondria or submitochondrial particles. A common method is the spectrophotometric

coupled-enzyme assay.[2]

Methodology:

Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or

heart) by differential centrifugation.

Assay Mixture: Prepare a reaction mixture containing:

Buffer (e.g., Tris-HCl, pH 8.0)

ATP

MgCl2

An ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate)

NADH

Lactate dehydrogenase

Measurement:

Add the isolated mitochondria to the assay mixture.

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm. The

rate of NADH oxidation is coupled to the rate of ADP production from ATP hydrolysis by

the F1F0-ATPase.

To determine the specific F1F0-ATPase activity, measure the rate in the presence and

absence of a known F1F0-ATPase inhibitor like oligomycin. The oligomycin-sensitive rate

represents the F1F0-ATPase activity.

Inhibition by Efrapeptin F:
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Pre-incubate the mitochondria with varying concentrations of Efrapeptin F for a short

period.

Initiate the reaction by adding ATP and measure the rate of NADH oxidation.

Calculate the percentage of inhibition at each Efrapeptin F concentration and determine

the IC50 value.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on

cultured cells.

Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

Treatment: Treat the cells with a range of concentrations of Efrapeptin F (and a vehicle

control) and incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for a few hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to

dissolve the formazan crystals.

Measurement: Measure the absorbance of the purple solution at a specific wavelength

(typically around 570 nm) using a microplate reader.

Analysis: Calculate the percentage of cell viability for each Efrapeptin F concentration

relative to the vehicle control and determine the IC50 value.

Conclusion
Efrapeptin F is a potent inhibitor of mitochondrial F1F0-ATPase with significant potential in

various research fields, particularly in the development of novel anticancer therapies. Its unique
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mechanism of action, involving both direct inhibition of ATP synthesis and disruption of Hsp90

chaperone function, makes it a valuable tool for studying cellular metabolism and stress

responses. This technical guide provides a foundational understanding of Efrapeptin F's

properties and methodologies for its study, aiming to facilitate further research into its

therapeutic applications. Further investigation is warranted to fully elucidate its pharmacokinetic

and pharmacodynamic properties and to explore its efficacy in more complex preclinical

models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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